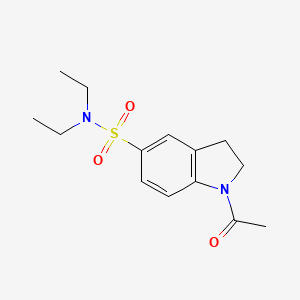
N,N'-bis(3-fluorophenyl)succinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3-fluorophenyl)succinamide, also known as BF-7, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of succinamide and contains two 3-fluorophenyl groups attached to the nitrogen atoms of the succinamide backbone. BF-7 has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N,N'-bis(3-fluorophenyl)succinamide is thought to involve the modulation of ion channels in the brain. These ion channels are responsible for the movement of ions such as sodium, potassium, and calcium across the cell membrane, which is important for the transmission of nerve impulses. N,N'-bis(3-fluorophenyl)succinamide has been found to selectively modulate certain types of ion channels, which can lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
N,N'-bis(3-fluorophenyl)succinamide has been found to have a number of interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. N,N'-bis(3-fluorophenyl)succinamide has also been found to enhance the activity of certain types of ion channels, which can lead to changes in neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N'-bis(3-fluorophenyl)succinamide is that it is relatively easy to synthesize and can be obtained in large quantities. It has also been found to be stable under a variety of experimental conditions, making it a useful tool for studying ion channels and neurotransmitter release. However, one limitation of N,N'-bis(3-fluorophenyl)succinamide is that it is not selective for a specific type of ion channel or neurotransmitter receptor, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions that could be pursued in the study of N,N'-bis(3-fluorophenyl)succinamide. One possible direction is to investigate its effects on other types of ion channels and neurotransmitter receptors. Another direction is to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Finally, further research could be done to optimize the synthesis of N,N'-bis(3-fluorophenyl)succinamide and to develop more selective derivatives of this compound.
Méthodes De Synthèse
The synthesis of N,N'-bis(3-fluorophenyl)succinamide involves the reaction of succinimide with 3-fluoroaniline in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride and pyridine to yield the final product. The synthesis of N,N'-bis(3-fluorophenyl)succinamide is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N,N'-bis(3-fluorophenyl)succinamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of ion channels in the brain, which are important for the transmission of nerve impulses. N,N'-bis(3-fluorophenyl)succinamide has also been found to have an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
N,N'-bis(3-fluorophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c17-11-3-1-5-13(9-11)19-15(21)7-8-16(22)20-14-6-2-4-12(18)10-14/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTXDIVDJJTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-fluorophenyl)butanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)

![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)
